molecular formula C14H13N3O4S B2626455 N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899978-74-6

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2626455
CAS RN: 899978-74-6
M. Wt: 319.34
InChI Key: CPPVRCJUEALXBX-UHFFFAOYSA-N
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Description

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MNTOX, is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. MNTOX is a synthetic compound that is structurally similar to other nitroaromatic compounds, which have been shown to have various biological activities.

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method provides a straightforward and high-yielding route to both anthranilic acid derivatives and oxalamides, suggesting potential applications in the synthesis of compounds related to N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide for various research purposes (Mamedov et al., 2016).

Conducting Polymers and Electrochemical Devices

Turac et al. (2014) explored the electrochemical copolymerizations of thiophene derivatives, leading to the development of conducting copolymers characterized by techniques such as cyclic voltammetry (CV) and Fourier transform infrared spectroscopy (FTIR). Although not directly mentioning N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, the study highlights the potential of thiophene-based compounds in creating materials for electrochemical applications, indicating a possible area of research for the compound (Turac et al., 2014).

Catalytic Applications in Organic Synthesis

De et al. (2017) demonstrated the use of a copper-catalyzed coupling reaction system utilizing N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst for amidation reactions. This showcases the compound's relevance in facilitating novel catalytic systems for organic synthesis, offering insights into its potential utility in pharmaceutical and material science research (De et al., 2017).

Fluorescent Sensors and Imaging

Shen et al. (2014) developed a new fluorescent probe based on N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine, showing high selectivity and sensitivity towards Hg2+ ions. This study suggests the potential of N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives in the development of selective sensors for metal ions, which could be beneficial in environmental monitoring and biological imaging (Shen et al., 2014).

properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPVRCJUEALXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

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